![molecular formula C16H9FN2O2 B2848639 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 1638736-30-7](/img/structure/B2848639.png)

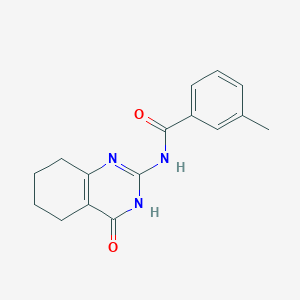

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

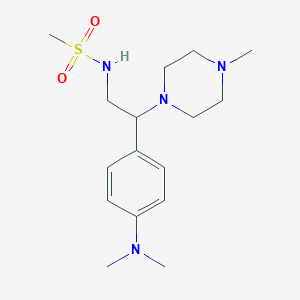

The compound “3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one” is a complex organic molecule that likely contains an imidazole ring fused to a pyridine ring, which is a common structure in many bioactive molecules . The presence of a fluoro group could potentially enhance its reactivity or bioactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as (3-fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates have been synthesized by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a fluoro group could potentially influence its electronic structure .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Novel 7-hydroxy-8-methyl-coumarins, including derivatives of "3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one", have been synthesized and evaluated for their anticancer activity. One derivative demonstrated significant antimitotic activity, particularly sensitivity towards Non-Small Cell Lung Cancer cell lines, highlighting its potential in cancer treatment (Galayev et al., 2015).

Antimicrobial Analysis and Enzyme Assay

Derivatives of "this compound" have been synthesized and evaluated for their in vitro antifungal and antibacterial activities. These studies include antimicrobial analysis, enzyme assays, docking studies, and toxicity studies to predict the mode of action and develop them as oral drug candidates (Tiwari et al., 2018).

Fluorescent Properties

The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines derivatives, including "this compound", have been investigated for potential applications as biomarkers and photochemical sensors. Studies on substituent effects on luminescent properties revealed enhanced fluorescence intensity, indicating utility in fluorescence-based applications (Velázquez-Olvera et al., 2012).

Bioisosteric Replacement and GABA A Modulation

"this compound" derivatives have been explored as bioisosteric replacements in the development of allosteric modulators for the GABA A receptor. This research demonstrates the compound's utility in neuropharmacology, offering insights into novel therapeutic agents for neurological disorders (Humphries et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeSterol 14-alpha demethylase (CYP51) and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in various biological processes, including lipid metabolism and cell signaling.

Mode of Action

It’s synthesized by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite . This synthesis process might influence its interaction with its targets.

Biochemical Pathways

The compound may affect the PI3K signaling pathway , which is often associated with tumorigenesis and progression. It might also impact the lipid metabolism pathway via its potential interaction with CYP51 .

Pharmacokinetics

The compound’s structure and synthesis process might influence its bioavailability and pharmacokinetic properties .

Result of Action

The compound might induce cell cycle arrest at the G2/M phase and cell apoptosis by inhibiting PI3Kα . These effects could potentially make it a candidate for the development of anticancer drugs.

Propriétés

IUPAC Name |

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2O2/c17-11-5-6-15-18-13(9-19(15)8-11)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHUUARIDOYNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(C=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2848560.png)

![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)

![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)

![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)

![N-Boc-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2848570.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)